REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[N:8]=[C:7]([C:9]([O:11]CC)=[O:10])[CH:6]=[N:5]1)[CH3:3].[OH-].[Na+]>CO>[CH3:3][CH:2]([N:4]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[N:5]1)[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
CC(C)N1N=CC(=N1)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo and water (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
the mixture neutralised (pH 5-6) by the addition of 2M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
separated by hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1N=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |